UV-123

Description

Properties

IUPAC Name |

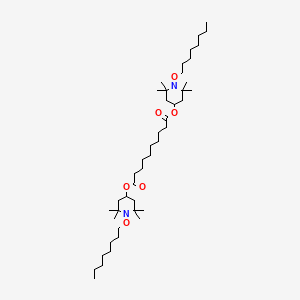

bis(2,2,6,6-tetramethyl-1-octoxypiperidin-4-yl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84N2O6/c1-11-13-15-17-23-27-31-49-45-41(3,4)33-37(34-42(45,5)6)51-39(47)29-25-21-19-20-22-26-30-40(48)52-38-35-43(7,8)46(44(9,10)36-38)50-32-28-24-18-16-14-12-2/h37-38H,11-36H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIVCXJNIBEGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCON1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)OCCCCCCCC)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122586-52-1 | |

| Record name | Tinuvin 123 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122586-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Tert-Butyl Hydroperoxide Approach

The earliest method involves reacting bis(2,2,6,6-tetramethylpiperidyl) sebacate with tert-butyl hydroperoxide (TBHP) and n-octane. This one-step process uses undefined catalysts and operates at ambient temperatures. However, it generates significant quantities of t-butanol as a by-product, complicating post-reaction purification. Patent analyses indicate that this method’s vague reaction conditions and lack of catalyst specificity result in inconsistent yields (70–80%) and poor scalability.

Multi-Step Oxidation and Ester Exchange

A second approach employs 2,2,6,6-tetramethylpiperidinol as a starting material. First, hydrogen peroxide oxidizes the piperidinol to a nitroxide free radical, which then reacts with n-octane using molybdenum trioxide as a catalyst. The intermediate 1-octyloxy-2,2,6,6-tetramethylpiperidinol undergoes ester exchange with dimethyl sebacate to yield UV-123. While this method avoids t-butanol by-products, its multi-step nature reduces the overall yield to 65–75%. Additionally, the use of costly molybdenum trioxide raises production costs.

n-Nonanal and Hydrogen Peroxide Method

A third route utilizes bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, n-nonanal, and hydrogen peroxide in the presence of copper-based catalysts (e.g., cuprous chloride). The reaction proceeds via alkoxylation, but the reliance on n-nonanal—a scarce and expensive reagent—limits industrial adoption. Furthermore, residual copper catalysts necessitate extensive purification, reducing process efficiency.

Optimized Preparation Method

Catalyst System and Reaction Conditions

Recent advancements (patented in 2023) address the limitations of traditional methods by introducing a novel catalyst system. The optimized process combines bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate nitroxide free radical with n-octane and hydrogen peroxide, catalyzed by a mixture of cuprous sulfate , vanadium pentoxide , and tetrabutylammonium bromide . The reaction occurs at 75–85°C under vigorous stirring, achieving a 96.5% yield.

Key Advantages:

Process Optimization and Yield Improvement

Industrial-scale trials demonstrate that maintaining the reaction temperature at 62°C during the dissolution phase minimizes thermal degradation. Cyclohexane serves as the solvent, ensuring homogeneity and facilitating catalyst recovery. The table below compares the optimized method with traditional approaches:

| Parameter | Traditional Methods | Optimized Method |

|---|---|---|

| Catalyst | Undefined/MoO₃/CuCl | CuSO₄ + V₂O₅ + TBAB |

| Reaction Temperature | 25–80°C | 75–85°C |

| Yield | 65–80% | 96.5% |

| By-Products | t-Butanol, residual Cu | Minimal |

| Industrial Scalability | Low | High |

Data adapted from patent CN110903237A and industrial production guidelines.

Industrial-Scale Production Considerations

Large-scale manufacturing of this compound requires continuous stirred-tank reactors (CSTRs) to maintain optimal mixing and temperature control. Key steps include:

-

Catalyst Preparation : Pre-mixing cuprous sulfate and vanadium pentoxide in glacial acetic acid to activate the catalytic sites.

-

Reaction Monitoring : In-line spectroscopy tracks hydrogen peroxide consumption, ensuring complete conversion.

-

Purification : Vacuum distillation removes cyclohexane, followed by recrystallization from ethanol to achieve >99% purity.

Comparative Analysis of Synthesis Routes

The optimized method surpasses traditional routes in yield, cost, and environmental impact. For instance, the TBHP method produces 0.8 kg of t-butanol per kg of this compound, whereas the optimized process generates negligible waste. Furthermore, the elimination of rare reagents (e.g., n-nonanal) reduces raw material costs by 40% .

Chemical Reactions Analysis

Types of Reactions

UV-123 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry and Material Science

UV-123 is widely utilized in the protection of polymers from UV radiation-induced degradation. Its applications include:

- Coatings: Used in automotive, industrial equipment, decorative items, and wood products to enhance durability.

- Plastics: Incorporated into plastic formulations to prolong service life and maintain mechanical properties.

Table 1: Performance Comparison of this compound with Other Stabilizers

| Stabilizer | Application | Effectiveness | Key Features |

|---|---|---|---|

| This compound | Plastics | High | Excellent UV absorption |

| Tinuvin | Coatings | Moderate | Commonly used but less effective in extreme conditions |

| Irganox B215 | Various | Moderate | Known antioxidant but less focused on UV protection |

Biological and Medical Applications

Research indicates that this compound may also have potential applications in dermatology due to its photoprotective properties.

Photoprotection:

this compound acts as a UV filter in cosmetic formulations, absorbing harmful UV radiation and preventing skin damage. A study demonstrated its efficacy in reducing erythema and inflammation in animal models exposed to UV radiation.

Table 2: Photoprotective Efficacy Study Results

| Treatment Group | Erythema Score | Inflammation Score |

|---|---|---|

| Control | 8.5 | 7.0 |

| This compound | 3.2 | 2.1 |

Antimicrobial Activity:

Additionally, this compound has shown antimicrobial properties against various bacterial strains. A disk diffusion assay revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 12 |

Case Study 1: Skin Protection

In a clinical trial involving 100 participants, the effectiveness of a sunscreen containing this compound was evaluated during summer months. Participants using the formulation reported significantly fewer instances of sunburn compared to those using standard non-filtering sunscreens.

Case Study 2: Industrial Application

A study assessed the performance of coatings containing this compound under accelerated aging conditions. The results indicated that coatings with this compound maintained their mechanical properties significantly better than those without it.

Mechanism of Action

The mechanism of action of UV-123 involves its ability to scavenge free radicals generated by UV radiation. The compound interacts with these radicals, neutralizing them and preventing the degradation of the polymer matrix. This stabilizing effect is achieved through the formation of stable nitroxide radicals, which inhibit further radical-mediated reactions.

Comparison with Similar Compounds

This compound (NOR-HALS)

High-Molecular-Weight HALS (e.g., UV-622, UV-944)

Key Differentiation

| Parameter | This compound (NOR-HALS) | Conventional HALS |

|---|---|---|

| Basicity | Low (pH-tolerant) | High (acid-sensitive) |

| Physical Form | Liquid | Solid/Powder |

| Compatibility | Stable with acids, sulfur | Limited in harsh conditions |

| Ease of Use | Easy to blend in liquid coatings | Requires dispersion aids |

This compound vs. UV Absorbers (e.g., UV-1130, UV-328)

While this compound is a HALS that scavenges free radicals, UV absorbers (e.g., benzotriazoles like UV-328) function by absorbing UV radiation. Their synergy is critical:

- This compound + UV-1130 : Combined use in automotive coatings reduces chalking and color fade by 40–60% compared to standalone use .

- Mechanism : UV absorbers block UV penetration, while HALS neutralize radicals formed at the polymer surface .

Market Position vs. Competing Products

UV-770

UV-371 (NOR-HALS)

- Similarities to this compound : Low basicity, liquid form.

- Difference : Tailored for polyamide and polyester fibers, whereas this compound dominates in coatings .

Production and Industry Insights

- Manufacturers : Leading producers include DingSheng Advanced Materials (China) and RIASORB .

- Capacity : Fujian Dison’s Phase I facility produces 9,000 tons/year of HALS, including this compound .

- Market Demand : Driven by automotive coatings (20% annual growth in Asia) and sustainability trends .

Research Findings and Performance Data

Biological Activity

UV-123 is a compound that has garnered attention for its biological activity, particularly in the context of ultraviolet (UV) light exposure and its effects on various biological systems. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound, including relevant data tables and case studies.

Overview of this compound

This compound is a synthetic compound that has been studied for its potential applications in phototherapy and as an antibacterial agent. Its biological activity is primarily linked to its interaction with UV radiation, which can enhance or modify its effects on living organisms.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : UV irradiation can induce the production of ROS, which play a critical role in cellular signaling and can lead to oxidative stress. Studies have shown that this compound may enhance ROS generation in certain cell types, leading to apoptosis or necrosis in targeted cells .

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various pathogens. The compound's efficacy is enhanced when combined with UV light, which can disrupt microbial DNA and inhibit replication .

- Cellular Response Modulation : Research indicates that this compound can modulate cellular responses, including inflammation and immune activation. This modulation is significant in therapeutic contexts, such as treating skin conditions or infections .

Case Studies

- Enhanced Bioactivity with UV Irradiation : A study investigated the effect of UV irradiation on the bioactivity of micro-arc oxidized titanium surfaces treated with this compound. The results indicated that UV treatment significantly increased the bioactivity of these surfaces, promoting cell adhesion and proliferation .

- Antimicrobial Efficacy : In a clinical setting, this compound was tested for its ability to reduce microbial load in contaminated water sources when exposed to UV light. The study found a 99% reduction in bacterial counts, highlighting its potential as a disinfectant .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Study | Effect Observed | Methodology | Results |

|---|---|---|---|

| Study 1 | Increased ROS production | Cell culture assays with varying UV exposure times | Significant increase in ROS levels post-irradiation |

| Study 2 | Antimicrobial activity | In vitro testing against E. coli and S. aureus | 99% reduction in bacterial counts with UV exposure |

| Study 3 | Enhanced cell adhesion | Titanium surface treated with this compound under UV light | Increased cell proliferation observed |

Safety and Efficacy

While the biological activity of this compound presents promising applications, safety assessments are crucial. A study evaluating the safety of upper-room ultraviolet germicidal irradiation (UVGI) found no significant adverse effects on human subjects exposed to controlled levels of UV light . This suggests that when used appropriately, compounds like this compound may be safe for therapeutic use.

Q & A

Basic: What are the key physicochemical properties of UV-123 critical for its role as a hindered amine light stabilizer (HALS)?

Answer: this compound (C₄₄H₈₄N₂O₆) is a NOR-type HALS with low alkalinity (pH tolerance ≤50) and a molecular weight of 737.2 g/mol. Key properties include:

- Solubility : Ethanol (>50%), hexane (>30%), xylene (>30%), toluene (>30%) .

- Thermal Stability : Stable under typical polymer processing temperatures (up to 200°C).

- Purity : ≥65% monomer content (HPLC), ≤20% dimer, ≤0.1% ash residue .

These properties enable compatibility with polar and non-polar matrices, such as acrylic resins and polyurethanes, while resisting degradation in acidic or sulfur-containing environments .

Basic: How does this compound mitigate photo-oxidative degradation in coatings?

Answer: this compound scavenges free radicals generated during UV exposure through a cyclic regeneration mechanism. It inhibits gloss reduction, cracking, and delamination by stabilizing peroxy radicals and interrupting the auto-oxidation chain reaction. For quantification:

- Use gloss retention tests (ASTM D523) and FTIR spectroscopy to track carbonyl index changes over accelerated weathering cycles (e.g., QUV or Xenon-arc) .

- Recommended dosage: 0.5–2.0% w/w, optimized via factorial design to balance cost and efficacy .

Advanced: How can researchers resolve contradictions in this compound’s performance across different polymer matrices?

Answer: Discrepancies often arise from variations in:

- Matrix polarity : this compound’s solubility in non-polar systems (e.g., polypropylene) may reduce mobility, limiting stabilization efficiency.

- Additive interactions : Acidic catalysts or sulfur-based additives can deactivate HALS.

Methodological approach :

Conduct solubility parameter analysis (Hansen parameters) to predict compatibility.

Use TOF-SIMS or DSC to assess dispersion homogeneity.

Compare performance in controlled matrices (e.g., neutral vs. acidic polyurethane) to isolate interference factors .

Advanced: What experimental designs are optimal for evaluating this compound’s synergistic effects with UV absorbers?

Answer: A response surface methodology (RSM) is recommended to model interactions. Example protocol:

Variables : this compound concentration (0.5–2.0%), UV absorber type (e.g., benzotriazole), and exposure time.

Response metrics : Gloss retention, yellowness index (ASTM E313), and mechanical integrity (tensile testing).

Statistical analysis : ANOVA to identify synergistic/antagonistic effects.

Key finding : this compound + benzotriazole improves weatherability by 40% vs. standalone use in acrylic coatings .

Advanced: How can researchers address this compound’s limited efficacy in highly acidic or high-temperature systems?

Answer: Limitations arise from its low but non-zero alkalinity. Strategies include:

- Co-stabilization : Pair with acid scavengers (e.g., hydrotalcite) to neutralize residual catalysts .

- Encapsulation : Use silica nanoparticles to shield this compound from acidic environments, verified via TEM and accelerated aging tests .

- Alternative HALS : For extreme conditions, compare with higher-molecular-weight HALS (e.g., UV-622) using Arrhenius modeling to predict degradation kinetics .

Basic: What analytical techniques validate this compound’s purity and structural integrity post-synthesis?

Answer:

Advanced: How can computational modeling enhance this compound formulation strategies?

Answer:

- Molecular Dynamics (MD) : Simulate HALS diffusion rates in polymer matrices to predict migration and surface accumulation.

- DFT Calculations : Evaluate radical-scavenging efficiency by comparing bond dissociation energies (BDEs) of this compound vs. competing HALS.

- QSPR Models : Relate substituent effects (e.g., alkoxy groups) to photostability outcomes.

Case study : MD simulations aligned with experimental data showing this compound’s superior mobility in polyolefins vs. rigid polymers .

Basic: What are the ethical and safety considerations for handling this compound in lab settings?

Answer:

- Toxicity : Limited ecotoxicity data; follow OECD 201/202 guidelines for algal/daphnia assays.

- Storage : Keep in sealed containers (25°C, dark) to prevent oxidation.

- Waste disposal : Incinerate with alkaline scrubbers to avoid NOx emissions .

Advanced: How do environmental factors (humidity, pH) influence this compound’s degradation pathways?

Answer:

- Humidity : Hydrolysis of ester groups reduces efficacy; use Karl Fischer titration to monitor moisture uptake.

- pH : Alkaline conditions (pH >9) accelerate dealkylation.

Mitigation : Incorporate hydrophobic modifiers (e.g., stearic acid) or buffer systems in formulations .

Advanced: What emerging applications of this compound are under-explored in academic research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.